molecular formula C8H12N4OS B2779622 (4,6-Dimethyl-pyrimidin-2-ylsulfanyl)-acetic acid hydrazide CAS No. 60458-71-1

(4,6-Dimethyl-pyrimidin-2-ylsulfanyl)-acetic acid hydrazide

Cat. No.: B2779622
CAS No.: 60458-71-1
M. Wt: 212.27
InChI Key: RLCZMVPGNOZVLO-UHFFFAOYSA-N
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Description

(4,6-Dimethyl-pyrimidin-2-ylsulfanyl)-acetic acid hydrazide is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. It is characterized by the presence of a pyrimidine ring substituted with methyl groups at positions 4 and 6, a sulfanyl group at position 2, and an acetic acid hydrazide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4,6-Dimethyl-pyrimidin-2-ylsulfanyl)-acetic acid hydrazide typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between appropriate aldehydes and amidines under acidic or basic conditions.

    Introduction of Methyl Groups: Methyl groups are introduced at positions 4 and 6 of the pyrimidine ring through alkylation reactions using methylating agents such as methyl iodide.

    Attachment of the Sulfanyl Group: The sulfanyl group is introduced at position 2 of the pyrimidine ring through nucleophilic substitution reactions using thiol compounds.

    Formation of Acetic Acid Hydrazide Moiety: The acetic acid hydrazide moiety is attached to the pyrimidine ring through a condensation reaction between the corresponding acetic acid derivative and hydrazine.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using high-purity reagents, and employing efficient purification techniques to ensure the desired product’s quality and yield.

Chemical Reactions Analysis

Types of Reactions

(4,6-Dimethyl-pyrimidin-2-ylsulfanyl)-acetic acid hydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions using reducing agents like sodium borohydride can convert the compound into its corresponding reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfanyl group can be replaced by other nucleophiles such as halides or amines.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents under controlled temperature conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.

    Substitution: Halides, amines; reactions are conducted in polar solvents with appropriate catalysts or under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Reduced forms of the compound

    Substitution: Substituted derivatives with different functional groups

Scientific Research Applications

(4,6-Dimethyl-pyrimidin-2-ylsulfanyl)-acetic acid hydrazide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for treating various diseases due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (4,6-Dimethyl-pyrimidin-2-ylsulfanyl)-acetic acid hydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4,6-Dimethyl-pyrimidin-2-ylsulfanyl)-butyric acid
  • 4,6-Dimethyl-2-(methylthio)pyrimidine
  • 2-(4,6-Dimethyl-pyrimidin-2-ylthio)acetic acid

Uniqueness

(4,6-Dimethyl-pyrimidin-2-ylsulfanyl)-acetic acid hydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its hydrazide moiety, in particular, allows for unique interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

2-(4,6-dimethylpyrimidin-2-yl)sulfanylacetohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N4OS/c1-5-3-6(2)11-8(10-5)14-4-7(13)12-9/h3H,4,9H2,1-2H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLCZMVPGNOZVLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)SCC(=O)NN)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801328116
Record name 2-(4,6-dimethylpyrimidin-2-yl)sulfanylacetohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801328116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

24.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24801407
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

60458-71-1
Record name 2-(4,6-dimethylpyrimidin-2-yl)sulfanylacetohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801328116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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